molecular formula C8H9N5O2 B3162482 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid CAS No. 878683-87-5

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid

Cat. No.: B3162482
CAS No.: 878683-87-5
M. Wt: 207.19 g/mol
InChI Key: NPPHDKAKVLGDMH-UHFFFAOYSA-N
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Description

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol . This compound belongs to the class of triazolopyridazines, which are heterocyclic compounds containing nitrogen atoms in their ring structures[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid typically involves multiple steps, starting with the formation of the triazolopyridazine core[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo [4,3-b - Google Patents](https://patents.google.com/patent/CN113181186A/en). One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. The reaction conditions may vary depending on the specific starting materials and desired yield[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs of the original compound[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. These products may exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Biology: : It may serve as a tool for studying biological processes and pathways[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Medicine: : The compound has potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Industry: : It can be utilized in the development of new materials and chemical processes[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Mechanism of Action

The mechanism by which (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-b]pyridazin-6-ylamino-acetic acid and 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-ylamino-acetic acid [_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. These compounds share structural similarities but may differ in their biological activities and applications[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. The uniqueness of This compound lies in its specific molecular structure and the resulting properties.

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Properties

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-10-11-7-3-2-6(12-13(5)7)9-4-8(14)15/h2-3H,4H2,1H3,(H,9,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPHDKAKVLGDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
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Reactant of Route 6
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid

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